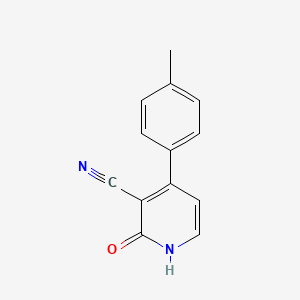

4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Descripción

Background and Significance of Pyridinecarbonitrile Derivatives

Pyridinecarbonitrile derivatives are a critical class of heterocyclic compounds characterized by a pyridine ring fused with a carbonitrile (-C≡N) functional group. These molecules exhibit unique electronic properties due to the electron-withdrawing nature of the nitrile group, making them valuable in materials science and medicinal chemistry. For instance, their application in organic light-emitting devices (OLEDs) as thermally activated delayed fluorescence (TADF) emitters has enabled high external quantum efficiencies (e.g., 20–25%) in energy-efficient displays. In pharmaceuticals, cyanopyridine derivatives demonstrate antimicrobial, anticancer, and enzyme inhibitory activities, as highlighted in recent reviews.

The structural versatility of pyridinecarbonitriles allows for tailored modifications, such as introducing electron-donating or -withdrawing substituents, to optimize properties like luminescence efficiency or biological activity. Their role as intermediates in synthesizing complex molecules, including fused pyridine systems (e.g., pyridopyrimidines), further underscores their synthetic utility.

Structural Classification of 4-(4-Methylphenyl)-2-oxo-1,2-Dihydro-3-Pyridinecarbonitrile

This compound belongs to the 3-pyridinecarbonitrile subclass, distinguished by a nitrile group at the 3-position of the pyridine ring. Key structural features include:

- Pyridine core : A six-membered aromatic ring with one nitrogen atom.

- 2-Oxo-1,2-dihydro moiety : A ketone and hydrogenated ring segment, enhancing planarity and conjugation.

- 4-Methylphenyl substituent : A para-methyl-substituted benzene ring at the 4-position, influencing steric and electronic properties.

Comparative Structural Analysis of Pyridinecarbonitrile Derivatives

The methylphenyl group in This compound enhances solubility in organic solvents and stabilizes the molecular conformation via van der Waals interactions, as observed in X-ray diffraction studies of analogous compounds.

Historical Development and Research Milestones

The evolution of pyridinecarbonitrile chemistry spans decades, with key advancements:

- Early synthesis methods : Initial routes involved cyclocondensation of carbonyl compounds with cyanoacetamide, as demonstrated in the 2012 synthesis of pyrido[2,3-d]pyrimidines.

- OLED breakthroughs : In 2015, carbazol-pyridine-carbonitrile derivatives achieved record external quantum efficiencies (21.2%) in blue TADF OLEDs. Subsequent designs, such as double-twist pyridinecarbonitriles (2020), further improved device performance.

- Medicinal chemistry applications : A 2023 review highlighted cyanopyridines as kinase inhibitors and cytotoxic agents, with structure-activity relationships guiding anticancer drug design.

Timeline of Key Developments

These advancements underscore the compound’s role in bridging materials science and medicinal innovation. Future research may explore its utility in asymmetric catalysis or as a ligand in metal-organic frameworks, leveraging its rigid, electron-deficient scaffold.

Propiedades

IUPAC Name |

4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-9-2-4-10(5-3-9)11-6-7-15-13(16)12(11)8-14/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYPSGGYUVSPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201189219 | |

| Record name | 1,2-Dihydro-4-(4-methylphenyl)-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-01-2 | |

| Record name | 1,2-Dihydro-4-(4-methylphenyl)-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-(4-methylphenyl)-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that 4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can inhibit the growth of various bacterial strains. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or function, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Recent investigations into the anticancer effects of this compound have yielded promising results. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways. This suggests its potential use as a chemotherapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Experimental models show that it can reduce inflammation markers in vitro and in vivo, indicating its potential for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Material Science

Photonic Applications

In material science, this compound has been explored for its photonic properties. Its ability to absorb light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's fluorescence characteristics can be tuned through structural modifications, enhancing its utility in photonic applications .

Research Tool

Proteomics Research

The compound is utilized in proteomics research as a tool for studying protein interactions and functions. It serves as a reagent in various biochemical assays due to its ability to bind selectively to certain proteins, facilitating the identification and characterization of protein targets in biological systems .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Inhibition of bacterial growth |

| Anticancer properties | Induction of apoptosis in cancer cells | |

| Anti-inflammatory effects | Reduction of inflammation markers | |

| Material Science | Photonic applications | Light absorption and fluorescence emission |

| Research Tool | Proteomics research | Selective binding to proteins |

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cancer Research : A recent investigation focused on the apoptotic effects of this compound on human breast cancer cells. The study found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, highlighting its potential role in cancer therapy.

- Material Science Application : Research published in Advanced Materials explored the use of this compound in OLEDs. The findings demonstrated that incorporating this compound into device architectures improved efficiency and brightness due to its favorable photonic properties.

Mecanismo De Acción

The mechanism of action of 4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the reuptake of neurotransmitters, affecting neuronal signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally similar pyridinone derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and bromine substituents (e.g., 4-fluorophenyl, 4-bromophenyl) enhance electron-withdrawing effects, improving binding to biological targets .

- Antioxidant Activity : Bromophenyl derivatives exhibit superior antioxidant activity (79.05%) compared to methoxyphenyl analogues (17.55%) at 12 ppm, likely due to enhanced radical scavenging from bromine’s electronegativity .

Anticancer Potential

- Target Compound: Limited direct data, but pyridinone derivatives with methyl groups show moderate inhibition of breast cancer cells (MCF-7) in docking studies, with binding affinities influenced by substituent polarity .

- Fluorinated Analogues : 6-(4-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile demonstrated anticancer activity in vitro, attributed to fluorine’s ability to stabilize supramolecular assemblies and enhance membrane permeability .

Antibacterial Activity

Supramolecular and Crystallographic Insights

- Fluorine’s Role: Fluorinated analogues (e.g., 4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) form stable crystal lattices via C–F···H and π–π interactions, enhancing thermal stability .

- Methyl Substituents: The 4-methylphenyl group in the target compound may reduce crystallinity compared to fluorinated derivatives but improve solubility in nonpolar solvents .

Actividad Biológica

4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, with the chemical formula C₁₃H₁₀N₂O and a molecular weight of 210.24 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carbonitrile group and a ketone, which contributes to its biological activities. Its structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.24 g/mol |

| CAS Number | 886362-01-2 |

| MDL Number | MFCD08056675 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation can enhance neurotransmitter signaling, potentially leading to improved cognitive functions and neuroprotective effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, research published in PMC3912855 demonstrated that derivatives of similar structures exhibited potent activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The compound's ability to modulate nAChRs may contribute to its anticancer effects by altering cellular signaling pathways involved in tumor growth.

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. It has been shown to enhance cognitive functions in animal models by acting on cholinergic pathways. This suggests potential applications in treating conditions like Alzheimer's disease.

Anti-inflammatory Activity

In vitro studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This effect could be beneficial in managing chronic inflammatory conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cognitive Enhancement : A study involving aged rats demonstrated that administration of the compound improved memory retention and learning capabilities, correlating with increased levels of acetylcholine in the brain.

- Cancer Cell Line Studies : In vitro testing on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent.

- Neuroprotection : Research using neuronal cell cultures showed that treatment with the compound led to decreased oxidative stress markers and improved cell survival rates under neurotoxic conditions.

Summary of Key Findings

| Study Reference | Biological Activity | Findings |

|---|---|---|

| PMC3912855 | Anticancer | Inhibition of cell proliferation in cancer lines |

| Animal Model Study | Cognitive enhancement | Improved memory and learning in aged rats |

| In Vitro Study | Neuroprotection | Reduced oxidative stress and increased survival |

Q & A

Q. Advanced

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Introduce microwave-assisted synthesis to reduce reaction time.

- Employ scavengers (e.g., molecular sieves) to remove water and shift equilibrium .

How can polypharmacological effects of these compounds be systematically investigated?

Q. Advanced

- Target fishing : Use affinity chromatography or thermal shift assays to identify off-target proteins.

- Pathway analysis : Integrate transcriptomic data (e.g., RNA-seq) to map signaling networks affected by the compound.

- Dual-target docking : Design derivatives with balanced affinity for synergistic targets (e.g., kinases and GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.